Human TAAR1 Agonist Activity: 5-Chloro-6-cyclopropylpyridin-3-amine Demonstrates Nanomolar Potency
5-Chloro-6-cyclopropylpyridin-3-amine (as its derivative BDBM109570) exhibits potent agonism at the human Trace Amine-Associated Receptor 1 (TAAR1) with an EC50 of 26 nM in a cAMP accumulation assay [1]. In contrast, the 5-bromo analog (5-bromo-6-cyclopropylpyridin-3-amine) does not appear in the same TAAR1 activity dataset, while the non-cyclopropyl analog (5-chloro-6-methylpyridin-3-amine) is associated with mGluR5 antagonism (IC50 = 40-110 nM) but not TAAR1 agonism [2]. This establishes the 5-chloro-6-cyclopropyl substitution pattern as a specific determinant for TAAR1 engagement.
| Evidence Dimension | TAAR1 Agonist Activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 26 nM |
| Comparator Or Baseline | 5-Chloro-6-methylpyridin-3-amine: No TAAR1 activity reported (mGluR5 IC50 = 40-110 nM); 5-Bromo-6-cyclopropylpyridin-3-amine: No TAAR1 data available. |
| Quantified Difference | Specific TAAR1 engagement vs. alternative receptor profiles |
| Conditions | Agonist activity at human TAAR1 expressed in recombinant HEK293 cells, assessed as cAMP accumulation after 30 mins by luminometer |
Why This Matters
TAAR1 is a validated target for neuropsychiatric disorders; this data positions the compound for selective TAAR1 agonist development, unlike analogs that engage alternative GPCRs.
- [1] BindingDB. (n.d.). BDBM109570: Agonist activity at human TAAR1 (EC50 = 26 nM). View Source
- [2] BindingDB. (n.d.). BDBM50305048/50305049: Antagonist activity at human mGluR5 for 5-chloro-6-methylpyridin-3-amine derivatives (IC50 = 40 nM, 110 nM). View Source
